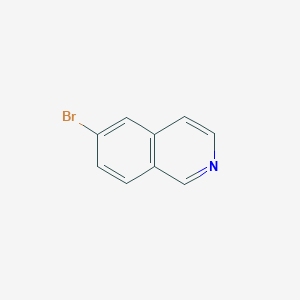

6-溴异喹啉

描述

Synthesis Analysis

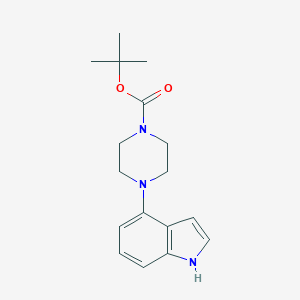

The synthesis of 6-bromoisoquinoline has been explored through various methodologies, reflecting its importance in organic synthesis. Li Wei (2011) reported a synthesis from 4-bromoaniline, glycerol, and nitrobenzene by the Skraup reaction, achieving a yield of up to 54% under optimized conditions (Li Wei, 2011). Additionally, P. Zlatoidský and Bálint Gabos (2009) described a convenient synthesis pathway via reductive amination of Schiff's bases, further expanding the repertoire of synthetic approaches to this compound (P. Zlatoidský & Bálint Gabos, 2009).

Molecular Structure Analysis

The molecular structure of 6-bromoisoquinoline is characterized by the incorporation of a bromine atom into the isoquinoline scaffold, which impacts its electronic properties and reactivity. The synthesis and structural elucidation of bromo-4-iodoquinoline, a related compound, highlight the influence of halogen atoms on the isoquinoline core structure, providing insights into the molecular structure analysis of brominated isoquinoline derivatives (Wenhui Wang et al., 2015).

Chemical Reactions and Properties

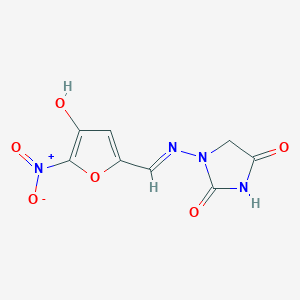

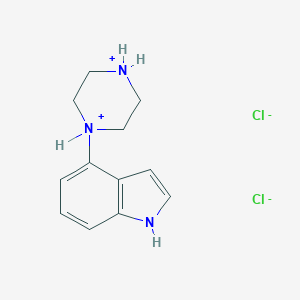

6-Bromoisoquinoline participates in various chemical reactions, exploiting the reactivity of the bromine atom for further functionalization. N. Wlodarczyk et al. (2011) explored its role in the Knorr synthesis, demonstrating its utility in constructing complex quinoline derivatives (N. Wlodarczyk et al., 2011). The compound's reactivity was further illustrated by studies on its conversion to various substituted isoquinolines, showcasing the versatility of 6-bromoisoquinoline in synthetic chemistry (A. Tsotinis et al., 2007).

Physical Properties Analysis

The physical properties of 6-bromoisoquinoline, such as melting point, solubility, and stability, are crucial for its handling and application in chemical synthesis. These properties are influenced by the bromine atom, which affects the compound's polarity and intermolecular interactions. While specific studies focusing on the physical properties of 6-bromoisoquinoline were not highlighted, the general understanding of halogenated aromatic compounds suggests that its physical characteristics are suitable for its role as an intermediate in organic synthesis.

Chemical Properties Analysis

The chemical properties of 6-bromoisoquinoline, including its reactivity towards nucleophilic substitution, electrophilic aromatic substitution, and participation in coupling reactions, underscore its significance in synthetic chemistry. The bromine atom on the isoquinoline ring makes it a versatile building block for constructing a wide range of chemical entities. Studies such as those by Jun He et al. (2016) on the synthesis of 4-bromo-1,2-dihydroisoquinolines illustrate the chemical transformations possible with brominated isoquinoline derivatives, providing a foundation for understanding the chemical behavior of 6-bromoisoquinoline (Jun He et al., 2016).

科学研究应用

抗肿瘤活性:6-溴异喹啉衍生物,特别是7-氨基-6-溴异喹啉-5,8-醌,在各种人类癌细胞系中显示出显著的抗肿瘤活性,包括胃腺癌、肺癌、膀胱癌和白血病细胞 (Delgado et al., 2012)。

细胞毒作用:从4-溴异喹啉衍生的C4-取代异喹啉,在肿瘤细胞系中表现出细胞毒性,特别是在人类非小细胞肺癌中。由于其有希望的活性,一些这些化合物已被确定用于进一步研究 (Tsotinis et al., 2007)。

化学合成:对从4-取代1-溴异喹啉-3-胺高效合成吲哚并[3,2-a]异喹啉-6-胺的研究表明了6-溴异喹啉在合成有机化学中的重要性 (Balog et al., 2013)。

溴化技术:对异喹啉的溴化研究突出了异喹啉的区域选择性单溴化,产生类似5-溴异喹啉的化合物,展示了溴异喹啉在化学反应中的作用 (Brown & Gouliaev, 2004)。

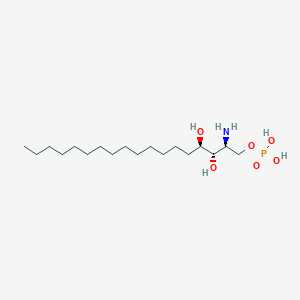

药物传递系统:涉及释放5-溴异喹啉-1-酮的2-硝基咪唑-5-基甲基单元,显示出作为选择性药物传递到缺氧组织的前药系统的潜力 (Parveen et al., 1999)。

基于磷光的分子穿梭:利用6-溴异喹啉衍生物的分子穿梭展示了通过pH调整切换可见室温磷光(RTP)发射的能力,表明在分子和材料科学中的应用 (Gong et al., 2016)。

安全和危害

未来方向

6-Bromoisoquinoline has been used in the construction of phosphorescent light-harvesting systems, which have applications in lysosome-targeted imaging in HeLa cells and information encryption . It has also been used in the construction of phosphorescent resonance energy transfer systems, which have been applied in encryption, biomedical imaging, and chemical sensing .

属性

IUPAC Name |

6-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEATMVVGQUULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310602 | |

| Record name | 6-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoisoquinoline | |

CAS RN |

34784-05-9 | |

| Record name | 6-Bromoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34784-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034784059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34784-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMOISOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromoisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGN4W9EY7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

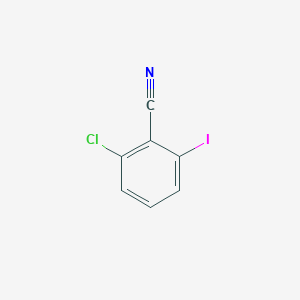

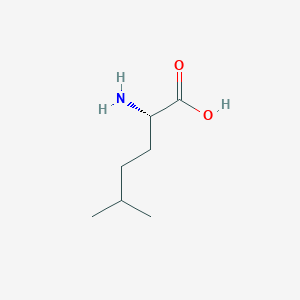

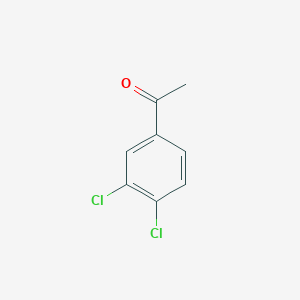

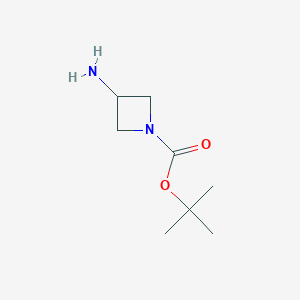

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 6-bromoisoquinoline particularly interesting for the development of luminescent materials?

A: 6-Bromoisoquinoline exhibits interesting luminescent properties, particularly when confined within macrocyclic hosts like cucurbit[7]uril (CB[7]) and cucurbit[8]uril (CB[8]). These host-guest complexes can exhibit enhanced room-temperature phosphorescence (RTP) due to the restricted motion of the 6-bromoisoquinoline molecule within the macrocycle's cavity. [, , , , ] This phenomenon has led to the development of various supramolecular systems with tunable phosphorescent properties, including those capable of near-infrared emission and those functioning as phosphorescent switches. [, , , , ]

Q2: How does the structure of 6-bromoisoquinoline contribute to its use in supramolecular chemistry?

A: 6-Bromoisoquinoline possesses a planar aromatic structure, making it suitable for inclusion within the hydrophobic cavities of macrocyclic hosts like cucurbit[n]urils. [, , , , ] The presence of the bromine atom introduces a heavy-atom effect, promoting intersystem crossing and enhancing phosphorescence. [, , , , ] Additionally, the bromine atom can be further functionalized to tune the compound's properties or to introduce linkers for attaching to other molecules or materials.

Q3: Are there any studies investigating the structure-activity relationship (SAR) of 6-bromoisoquinoline derivatives?

A: Yes, research has explored the impact of structural modifications on the cytotoxic activity of 6-bromoisoquinoline derivatives. A study synthesized a series of aminoquinones structurally related to marine isoquinolinequinones, including 7-amino-6-bromoisoquinoline-5,8-quinone. [] The study found that substitutions on the quinone nucleus with amino-, alkylamino, and halogen groups influenced the compounds' potency against various cancer cell lines, including human gastric adenocarcinoma, lung, bladder carcinoma, and leukemia cells. []

Q4: Has 6-bromoisoquinoline been used in the synthesis of other biologically active compounds?

A: Yes, 6-bromoisoquinoline serves as a valuable building block in organic synthesis, including the preparation of pharmaceutical intermediates. [] For example, it was successfully coupled with a chiral primary amine, (S)-3-Amino-2-methylpropan-1-ol, through a Buchwald–Hartwig amination reaction. [] This reaction, optimized for large-scale production, highlights the compound's utility in medicinal chemistry. []

Q5: What analytical techniques are commonly employed to characterize 6-bromoisoquinoline and its derivatives?

A: Researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Electron Ionization (EI) mass spectrometry to characterize 6-bromoisoquinoline derivatives. [, ] NMR provides detailed structural information, while EI-MS helps determine the compound's molecular weight and fragmentation pattern, aiding in structure elucidation. [, ] For supramolecular complexes, additional techniques like UV-Vis and fluorescence spectroscopy are used to study host-guest interactions and characterize the photophysical properties of the assemblies. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)